Pyridinium, 1-acetyl-
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Overview
Description
Pyridinium, 1-acetyl-, also known as 1-acetylpyridinium, is a derivative of pyridine where the nitrogen atom in the pyridine ring is bonded to an acetyl group. Pyridinium salts are well-known for their presence in various natural products and bioactive pharmaceuticals. They play a significant role in a wide range of research topics due to their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-acetylpyridinium can be synthesized through the reaction of pyridine with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the acetylated product .
Industrial Production Methods: Industrial production of pyridinium salts, including 1-acetylpyridinium, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-acetylpyridinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert it back to pyridine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed:
- Oxidation products include pyridinium N-oxides.
- Reduction products include pyridine and its derivatives.
- Substitution reactions yield various substituted pyridinium compounds .
Scientific Research Applications
1-acetylpyridinium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, catalysts, and ionic liquids
Mechanism of Action
The mechanism of action of 1-acetylpyridinium involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Pyridine: The parent compound, lacking the acetyl group.
N-methylpyridinium: Similar structure with a methyl group instead of an acetyl group.
Picolines, Lutidines, Collidines: Substituted pyridines with different alkyl groups.
Uniqueness: 1-acetylpyridinium is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-pyridin-1-ium-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPUSMMANAIXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N+]1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433091 |
Source
|
Record name | Pyridinium, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29788-34-9 |
Source
|
Record name | Pyridinium, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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